Cas no 109837-24-3 (1D-myo-inositol 1,4,5,6-tetrakisphosphate)
109837-24-3 structure
Product Name:1D-myo-inositol 1,4,5,6-tetrakisphosphate
Numero CAS:109837-24-3
MF:C6H16O18P4
MW:500.075487136841
CID:2031180
PubChem ID:443266
Update Time:2025-04-21
1D-myo-inositol 1,4,5,6-tetrakisphosphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1D-myo-inositol 1,4,5,6-tetrakisphosphate
- D-myo-inositol 1,4,5,6-tetrakisphosphate
- D-myo-inositol 3,4,5,6-tetrakisphosphate
- inositol 3,4,5,6-tetrakisphosphate
- Inositol-1,4,5,6-tetrakisphosphate
- L-myo-inositol 3,4,5,6-tetrakisphosphate
- myo-Inositol 1,4,5,6-tetrakisphosphate
- Q27098360
- 1D-myo-inositol 1,4,5,6-tetrakis(dihydrogen phosphate)
- (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(dihydrogen phosphate)
- (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis[dihydrogen (phosphate)]
- CHEBI:16067
- PD045655
- [(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate
- SCHEMBL1342025
- 121010-58-0
- Inositol 1,4,5,6-tetrakisphosphate
- D-Myo Inositol 1,4,5,6 Tetrakisphosphate
- CHEMBL282059
- I0P
- BDBM50075649
- {[(1S,2R,3S,4R,5R,6S)-3,4-dihydroxy-2,5,6-tris(phosphonooxy)cyclohexyl]oxy}phosphonic acid
-
- Inchi: 1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1
- Chiave InChI: MRVYFOANPDTYBY-YORTWTKJSA-N
- Sorrisi: P(=O)(O)(O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)O)O)OP(=O)(O)O
Proprietà calcolate
- Massa esatta: 499.92871165g/mol
- Massa monoisotopica: 499.92871165g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 28
- Conta legami ruotabili: 8
- Complessità: 664
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -8.1
- Superficie polare topologica: 308Ų
Proprietà sperimentali
- LogP: -7.268
1D-myo-inositol 1,4,5,6-tetrakisphosphate Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
109837-24-3 (1D-myo-inositol 1,4,5,6-tetrakisphosphate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti